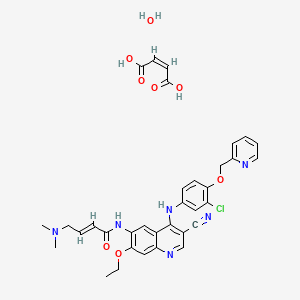

Neratinib maleate monohydrate

CAS No.: 1144516-12-0

Cat. No.: VC17118599

Molecular Formula: C34H35ClN6O8

Molecular Weight: 691.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1144516-12-0 |

|---|---|

| Molecular Formula | C34H35ClN6O8 |

| Molecular Weight | 691.1 g/mol |

| IUPAC Name | (Z)-but-2-enedioic acid;(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide;hydrate |

| Standard InChI | InChI=1S/C30H29ClN6O3.C4H4O4.H2O/c1-4-39-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2)3)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)40-19-22-8-5-6-12-33-22;5-3(6)1-2-4(7)8;/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38);1-2H,(H,5,6)(H,7,8);1H2/b9-7+;2-1-; |

| Standard InChI Key | RLHWZKSMMZVQPD-VCGXHCGKSA-N |

| Isomeric SMILES | CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/CN(C)C.C(=C\C(=O)O)\C(=O)O.O |

| Canonical SMILES | CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C.C(=CC(=O)O)C(=O)O.O |

Introduction

Chemical Identity and Structural Properties

Neratinib maleate monohydrate (CAS 1144516-12-0) is a hydrate salt form of neratinib, chemically designated as (E)-N-(4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide maleate monohydrate . Its molecular formula is C₃₀H₂₉ClN₆O₃·C₄H₄O₄·H₂O, yielding a molecular weight of 691.140 g/mol . The maleate counterion enhances solubility and stability, while the monohydrate form ensures consistent crystallinity for pharmaceutical formulation.

Structural Characteristics

The compound features a quinoline core substituted with chloro, cyano, and ethoxy groups, enabling selective binding to HER2’s ATP-binding domain. The (E)-configured enamide side chain facilitates irreversible covalent bonding with cysteine residues (e.g., Cys773 in HER2), a mechanism critical for sustained kinase inhibition . X-ray diffraction studies confirm planar geometry optimized for hydrophobic interactions within the kinase pocket .

Table 1: Physicochemical Properties of Neratinib Maleate Monohydrate

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 691.140 g/mol | |

| Appearance | Solid powder | |

| Solubility | pH-dependent (low at high pH) | |

| Storage Conditions | -20°C (long-term) | |

| Purity | >98% |

Pharmacological Profile

Mechanism of Action

Neratinib irreversibly inhibits HER2, HER4, and epidermal growth factor receptor (EGFR) by covalently binding to their kinase domains . This blockade prevents autophosphorylation and downstream signaling via MAPK and PI3K/AKT pathways, inducing apoptosis in HER2-overexpressing cells . Unlike reversible inhibitors like lapatinib, neratinib’s covalent binding ensures prolonged suppression even after plasma clearance, reducing the risk of resistance .

Pharmacokinetics

-

Absorption: Bioavailability increases by 100% when administered with high-fat meals due to enhanced solubility . Concomitant use of proton-pump inhibitors (PPIs) reduces exposure by 65–71%, necessitating dose separation .

-

Distribution: Plasma protein binding exceeds 98%, primarily to albumin and alpha-1 acid glycoprotein .

-

Metabolism: Hepatic CYP3A4 oxidation generates metabolites (e.g., M3, M6), which retain 20–73% of parental activity .

-

Excretion: Fecal elimination predominates (>97%), with a terminal half-life of 14–18 hours .

Table 2: Key Pharmacokinetic Parameters

| Parameter | Value | Source |

|---|---|---|

| Cₘₐₓ (240 mg dose) | 110 ng/mL | |

| AUC₀–∞ | 2,340 ng·h/mL | |

| Tₘₐₓ | 4–6 hours | |

| Half-life | 14–18 hours |

Clinical Applications

HER2-Positive Breast Cancer

Neratinib is approved for extended adjuvant therapy in early-stage HER2+ breast cancer post-trastuzumab . The ExteNET trial demonstrated a 5.4% absolute improvement in 5-year invasive disease-free survival (iDFS) versus placebo (90.2% vs. 84.8%; HR 0.66) . Subgroup analyses revealed greater benefit in hormone receptor-positive cohorts (HR 0.51) .

Metastatic Breast Cancer

In combination with capecitabine, neratinib achieves a 32% objective response rate in trastuzumab-resistant metastatic disease, with median progression-free survival of 5.6 months .

Adverse Effects and Management

Common Toxicities

-

Diarrhea: Grade 3 occurs in 40% of patients, typically within the first month . Prophylactic loperamide reduces incidence by 50% .

-

Hepatotoxicity: Elevations in ALT/AST (>3× ULN) occur in 10% of patients, necessitating monthly monitoring .

-

Fatigue: Reported in 25% of recipients, often manageable with dose interruptions .

Table 3: Adverse Reaction Incidence

Drug Interactions and Contraindications

CYP3A4 Inducers

Concomitant use with rifampin reduces neratinib exposure by 76–87%, necessitating avoidance .

Gastric pH Modulators

PPIs and H2 antagonists decrease AUC by 47–71%; administration should be separated by 3 hours .

P-glycoprotein Substrates

Neratinib increases digoxin exposure by 32–54%, warranting monitoring in patients on narrow-therapeutic-index drugs .

Synthesis and Formulation

Synthetic Route

The patented process involves:

-

Condensation of 3-chloro-4-(pyridin-2-ylmethoxy)aniline with 7-ethoxy-6-nitroquinoline-3-carbonitrile .

-

Reduction of the nitro group to amine, followed by acylation with (E)-4-(dimethylamino)but-2-enoyl chloride .

-

Salt formation with maleic acid in aqueous ethanol, yielding the monohydrate form .

Dosage Forms

Neratinib is formulated as 40 mg film-coated tablets, stabilized under desiccant to prevent hydrolysis .

Future Research Directions

Ongoing trials explore neratinib in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume